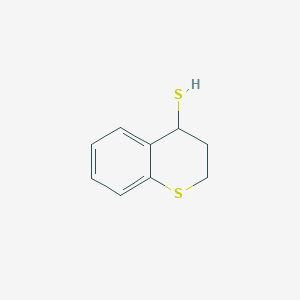

3,4-dihydro-2H-1-benzothiopyran-4-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

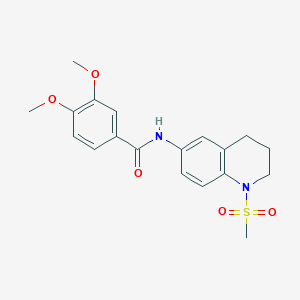

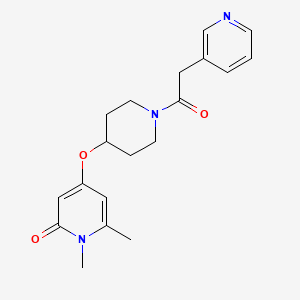

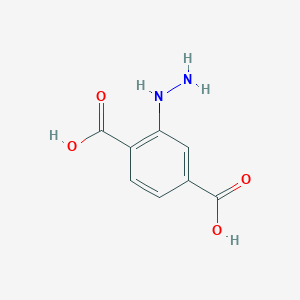

3,4-dihydro-2H-1-benzothiopyran-4-thiol is a chemical compound with the molecular formula C9H10S2 and a molecular weight of 182.31 . It is also known by its CAS number 127661-70-5 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiopyran ring, which is a six-membered aromatic ring with one sulfur atom, and a thiol group attached to the 4-position of the ring .Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 280.6±39.0 °C and its predicted density is 1.22±0.1 g/cm3 . The compound has a predicted pKa of 9.43±0.20 .科学的研究の応用

Synthesis of Benzothiazoles and Thiazolopyridines

3,4-Dihydro-2H-1-Benzothiopyran-4-thiol is a precursor in the synthesis of benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. A metal- and reagent-free method utilizing TEMPO-catalyzed electrolytic C–H thiolation enables the uniform synthesis of these compounds from N-(hetero)arylthioamides. This approach offers a pathway to create key C–S bonds through a dehydrogenative coupling process, expanding the utility of this compound in medicinal chemistry and materials science (Qian et al., 2017).

Novel Synthetic Pathways

The compound is also central to innovative synthetic pathways for 3-substituted 2H-1-benzothiopyrans (thiochromenes), a relatively unexplored class of heterocycles. Through one-step syntheses, such as the Baylis–Hillman reaction, this method yields 3-substituted thiochromenes in high efficiency. This pathway not only simplifies the production of these heterocycles but also highlights the versatility of this compound in facilitating new chemical syntheses (Kaye & Nocanda, 2002).

Ring Contraction to Thiolanes

Functionalized 3,6-dihydro-2H-thiopyrans undergo ring contraction in the presence of N-iodosuccinimide and carboxylic acids, resulting in the formation of poly-functionalized thiolanes. This process demonstrates an application of this compound derivatives in generating complex molecules through either nucleophilic or electrophilic pathways, leading to valuable compounds for further chemical exploration (Lucassen & Zwanenburg, 2004).

Acid-Catalyzed Intermolecular Cycloaddition

A novel synthetic route involving the acid-catalyzed intermolecular cycloaddition of acetylenic alcohols with arenethiols has been developed, offering a pathway to synthesize 3,4-dihydro-2H-1-benzothiopyrans (thiochromans) in good to excellent yields. This method may involve intermolecular cycloaddition via cationic intermediates, showcasing the reactivity of this compound derivatives in forming complex heterocyclic structures efficiently (Ishino et al., 1990).

Antileishmanial and Antimicrobial Activities

Research into thiochroman derivatives, including those based on this compound, has revealed their potential as antileishmanial and antimicrobial agents. This underscores the biological significance of these compounds beyond their chemical reactivity, opening avenues for the development of new therapeutic agents (Vargas et al., 2017).

特性

IUPAC Name |

3,4-dihydro-2H-thiochromene-4-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYHJFMXYJOODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B2576590.png)

![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2576593.png)

![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)

![ethyl 3-{[(10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2576599.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)